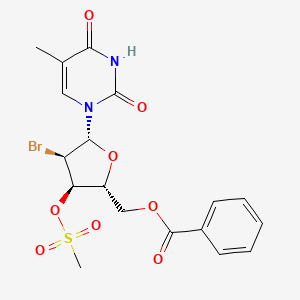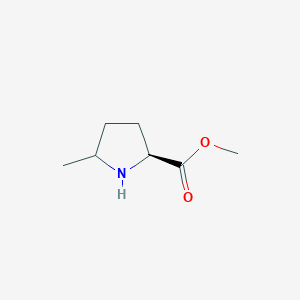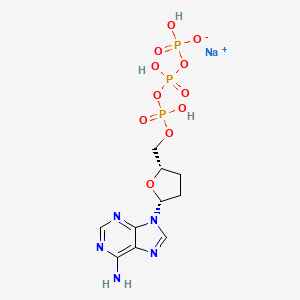
6-Methylpyridine-2-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpyridine-2-carbaldehyde oxime is a chemical compound with the molecular formula C7H8N2O . It contains a total of 18 bonds, including 10 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 nitroso group (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring, a secondary amine (aliphatic), and a nitroso group (aliphatic) . It contains a total of 18 atoms: 8 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Scientific Research Applications
Drug Delivery to the Brain : 1-Methylpyridine-2-carbaldehyde oxime, a quaternary pyridinium salt related to 6-Methylpyridine-2-carbaldehyde oxime, has been used in a redox system to study the elimination rate of small quaternary salts from the brain. This research supports the hypothesis of an active transport mechanism for eliminating organic ions from the brain, suggesting potential applications in drug delivery to the brain (Bodor, Roller, & Selk, 1978).
Nickel(II) Chemistry : 6-Methylpyridine-2-carbaldehydeoxime ligand has been used to synthesize new nickel(II) complexes. These complexes have been studied for their structural and magnetic properties, indicating potential applications in materials science and coordination chemistry (Escuer, Vlahopoulou, & Mautner, 2011).
Cancer Research : 6-Methylpyridine-2-carbaldehydethiosemicarbazone and its complexes have been synthesized and characterized, showing potential anticancer activity against human colon and prostate cancer cell lines (Elsayed et al., 2014).
Chemical Sensing : A chemosensor based on an iridium(III) complex of oximated 2,2'-bipyridine has been developed for selective detection of hypochlorite. This research suggests applications in environmental monitoring and chemical sensing (Zhao et al., 2011).
Molecular Docking and Quantum Calculations : The nucleophilic reactivity of conjugates of 6-methyluracil and imidazole-2-carbaldehyde oxime has been assessed using molecular docking and quantum mechanical calculations. This research explores the potential for these compounds in enzymatic reactions and bioscavengers (Lushchekina et al., 2017).
Mechanism of Action
While the specific mechanism of action for 6-Methylpyridine-2-carbaldehyde oxime is not provided, oximes such as pralidoxime are typically used in cases of organophosphate poisoning . They bind to the other half of the active site of the acetylcholinesterase enzyme and displace the phosphate from the serine residue .
Safety and Hazards
6-Methylpyridine-2-carbaldehyde oxime is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statements H319, and precautionary statements P264, P280, P305 + P351 + P338, and P337 + P313 . It’s classified as an Eye Irritant (category 2) and is stored under storage class code 11, which denotes combustible solids .
properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6-3-2-4-7(9-6)5-8-10/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKGFMHISSQNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267591 |
Source


|
| Record name | 2-Pyridinecarboxaldehyde, 6-methyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1195-40-0 |
Source


|
| Record name | 2-Pyridinecarboxaldehyde, 6-methyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxaldehyde, 6-methyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)


![L-Valine, N-[1-[(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-2-(methylamino)-2-oxoethyl]-, methy](/img/no-structure.png)



![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)